molecular formula C37H31N2NaO4 B1666482 4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

4,4-Bis(4-(2-quinolylmethoxy)phenyl)pentanoic acid sodium salt

Cat. No.: B1666482
M. Wt: 590.6 g/mol
InChI Key: IQIPMOPRODKMFM-UHFFFAOYSA-M
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Preparation Methods

The synthesis of ABT-080 involves several steps starting from commercially available diphenolic acid. The reaction of phenol with 4-oxopentanoic acid in the presence of sulfuric acid yields 4,4-bis(4-hydroxyphenyl)pentanoic acid. This intermediate is then esterified with methanol and sulfuric acid to produce the methyl pentanoate . The final product, ABT-080, is obtained through further chemical modifications.

Chemical Reactions Analysis

ABT-080 undergoes various chemical reactions, including:

    Oxidation: ABT-080 can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinolylmethoxy groups.

    Substitution: ABT-080 can undergo substitution reactions, particularly at the quinolylmethoxy groups, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

ABT-080 has a wide range of applications in scientific research:

Mechanism of Action

ABT-080 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP), which is essential for the biosynthesis of leukotrienes. By blocking this pathway, ABT-080 prevents the formation of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses. This inhibition helps reduce inflammation and bronchoconstriction, making it a potential therapeutic agent for asthma and related conditions .

Comparison with Similar Compounds

ABT-080 is unique in its high potency and selectivity as a leukotriene biosynthesis inhibitor. Similar compounds include:

    Montelukast: An orally available leukotriene receptor antagonist widely used for asthma treatment.

    Zafirlukast: Another leukotriene receptor antagonist used for asthma management.

    Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

Compared to these compounds, ABT-080 directly inhibits the biosynthesis of leukotrienes rather than blocking their receptors, offering a different mechanism of action and potentially greater efficacy in certain conditions .

Properties

Molecular Formula

C37H31N2NaO4

Molecular Weight

590.6 g/mol

IUPAC Name

sodium;4,4-bis[4-(quinolin-2-ylmethoxy)phenyl]pentanoate

InChI

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41);/q;+1/p-1

InChI Key

IQIPMOPRODKMFM-UHFFFAOYSA-M

Isomeric SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Canonical SMILES

CC(CCC(=O)[O-])(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-080;  ABT080;  ABT 080;  VML-530;  VML530;  VML 530

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution in dioxane (10 mL) and methanol (10 mL) of 4,4-bis (4-(2-quinolylmethoxy)phenyl)pentanoic acid (320 mg, 0.56 mmol), prepared as in step 1, was added aqueous 1N sodium hydroxide (0.55 ml, 0.55 mmol). The mixture was then concentrated in vacuo. The product was crystallized by dissolving in CH2Cl2 and precipitation by dropwise addition of a mixture of ethyl acetate-ethyl ether (1:2): 1H NMR (300 MHz, DMSO--d6) d 1.47 (s, 3H), 1.63 (m, 2H), 2.18 (m, 2H), 5.31 (s, 4H), 6.95 (d, 4H, J=9 Hz), 7.08 (d, 4H, J=9 Hz), 7.64 (m, 4H), 7.78 (m, 2H), 8.00 (m, 4H), 8.40 (d, 2H, J=8 Hz); MS (FAB+) m/e 591 (M+H)+ ; (FAB-) 589 (M-H)-. Anal. Calc'd. for C37H31N2 O4Na.0.25 H2O:C, 74.67; H, 5.34; N, 4.71; Found: C, 74.57; H, 5.32; N, 4.52.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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